

structure-activity relationship studies of Benz[cd]indol-2(1H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benz[cd]indol-2(1H)-one

Cat. No.: B086259 Get Quote

Inhibition of Bromodomain and Extra-Terminal (BET) Proteins

A significant area of research for **Benz[cd]indol-2(1H)-one** analogs has been the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their inhibition is a promising strategy for cancer therapy.[2][3]

Comparative Inhibitory Activity against BRD4

Structure-based virtual screening and subsequent optimization have led to the identification of potent **Benz[cd]indol-2(1H)-one**-based BRD4 inhibitors.[2] A key interaction involves the planar core of the molecule binding to the acetyl-lysine binding pocket of the bromodomain.[4] The following table summarizes the in vitro inhibitory activity of selected analogs against BRD4.



Compound	R1	R2	BRD4 IC50 (µM)	Assay
1	Н	Н	>50	AlphaScreen
23	-SO2-(4- chlorophenyl)	Н	1.02	AlphaScreen
24	-SO2-(4- methoxyphenyl)	Н	1.43	AlphaScreen
28	-SO2-(3- chlorophenyl)	Н	1.55	AlphaScreen
44	-SO2-(2- fluorophenyl)	Н	3.02	AlphaScreen
85	-CH2-(4- pyridinyl)	-CH2CH3	Kd = 0.137	Isothermal Titration Calorimetry

Data for compounds 1, 23, 24, 28, and 44 are from a study by Xue et al. (2018).[1] Data for compound 85 is from a study by Xue et al. (2016).[2]

The SAR studies reveal that the introduction of a sulfonamide group at the 6-position of the **Benz[cd]indol-2(1H)-one** core significantly enhances BRD4 inhibitory activity.[1] The nature and position of the substituent on the phenylsulfonyl group are critical for potency, with electron-withdrawing groups generally being favorable.

Cellular Activity of BRD4 Inhibitors

Selected potent BRD4 inhibitors were evaluated for their anti-proliferative activity in various cancer cell lines.



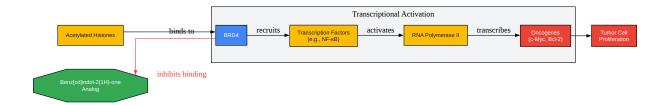
Compound	MV4-11 IC50 (μΜ)	MDA-MB-231 IC50 (μM)	A549 IC50 (μM)	22Rv1 IC50 (μM)
1	11.67	>50	>50	>50
23	5.55	>50	>50	>50
44	11.54	>50	>50	>50
85	Not Reported	Not Reported	Not Reported	Not Reported

Data for compounds 1, 23, and 44 are from a study by Xue et al. (2018).[1] These compounds demonstrated selective activity against the MLL-rearranged acute leukemia cell line MV4-11.[1]

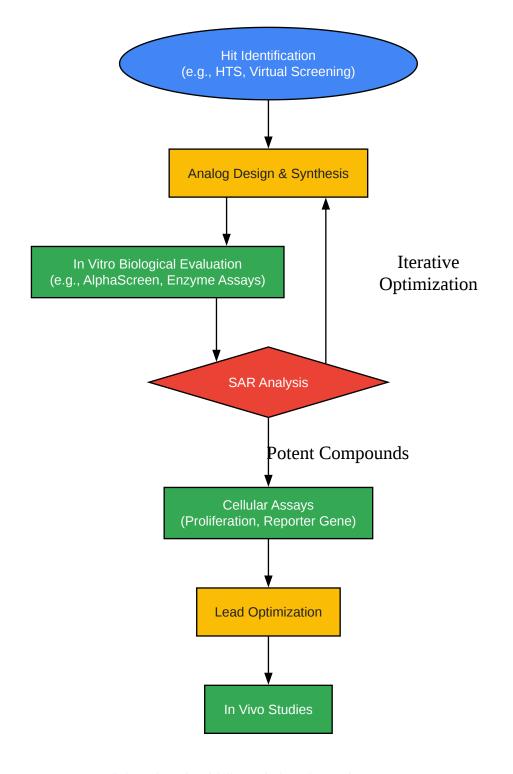
Signaling Pathway Inhibition

The mechanism of action of these compounds involves the downregulation of oncogenes such as c-Myc, Bcl-2, and CDK6, which are transcriptional targets of BRD4.[1]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure-activity relationship studies of Benz[cd]indol-2(1H)-one analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086259#structure-activity-relationship-studies-of-benz-cd-indol-2-1h-one-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com